5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-ylmethyl group and at position 4 with a carboxamide linked to a 4-methoxyphenylmethyl moiety. The structural complexity arises from the integration of two heterocyclic systems (triazole and oxazole) and multiple aromatic/ether substituents. The 4-ethoxy-3-methoxyphenyl group on the oxazole may enhance solubility, while the 5-amino group on the triazole could facilitate hydrogen bonding interactions in biological targets .
Properties
Molecular Formula |
C25H28N6O5 |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
5-amino-1-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C25H28N6O5/c1-5-35-20-11-8-17(12-21(20)34-4)25-28-19(15(2)36-25)14-31-23(26)22(29-30-31)24(32)27-13-16-6-9-18(33-3)10-7-16/h6-12H,5,13-14,26H2,1-4H3,(H,27,32) |
InChI Key |
VRALTSZDLBVSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N)OC |
Origin of Product |
United States |
Preparation Methods
Cyclodehydration Strategies
The oxazole ring is synthesized via cyclodehydration of N-acylamino acids. A one-pot method using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) enables efficient activation of carboxylic acids in aqueous solvents. For the target oxazole:
-
N-Acylation : 4-ethoxy-3-methoxybenzoic acid reacts with β-alanine methyl ester in the presence of DMT-MM to form N-(4-ethoxy-3-methoxybenzoyl)-β-alanine methyl ester.
-
Cyclization : Treatment with N,N-diethylaniline at 80°C induces cyclodehydration, yielding 2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazole-4-carbaldehyde.
Table 1 : Optimization of Oxazole Cyclization Conditions
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature (°C) | 60–100 | 80 | +32% |
| Solvent | H2O, THF, DMF | H2O:THF (3:1) | +18% |
| DMT-MM Equivalents | 1.0–2.5 | 1.8 | +25% |
Preparation of the Triazole-Carboxamide Core
Triazole Ring Formation
The 5-amino-1H-1,2,3-triazole-4-carboxylic acid intermediate is synthesized via:
-
Mercapto-triazole Chlorination :
-
Carboxamide Functionalization :
Table 2 : Effect of Bases on Carboxamide Formation
| Base | Yield (%) | Purity (HPLC) |
|---|---|---|
| Triethylamine | 64 | 92.1 |
| N-Methylmorpholine | 72 | 94.3 |
| Pyridine | 58 | 89.7 |
Coupling Strategies for Molecular Assembly
Reductive Amination
The oxazole carbaldehyde (0.1 mol) and triazole-carboxamide (0.12 mol) undergo reductive amination:
Mitsunobu Reaction Alternative
For sterically hindered substrates:
-
Oxazole alcohol (pre-reduced) + triazole-carboxamide
-
DIAD (1.2 equiv), PPh₃ (1.5 equiv) in THF
-
24-hour reaction at 25°C
Industrial-Scale Synthesis Considerations
Continuous Flow Optimization
Key advancements for kilogram-scale production:
Table 3 : Batch vs. Flow Process Comparison
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Volume (L) | 500 | 12 (per module) |
| Cycle Time (h) | 48 | 6.5 |
| Purity (%) | 92.4 | 95.7 |
| Yield (%) | 67 | 81 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the oxazole ring, potentially leading to the formation of amines or reduced heterocycles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its diverse functional groups make it a versatile tool for investigating biological processes.
Medicine
In medicinal chemistry, this compound holds potential as a lead compound for drug development. Its structure suggests possible interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s diverse functional groups allow it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous 1,2,3-triazole-4-carboxamides:
Key Observations:
Substituent Effects: The 4-ethoxy-3-methoxyphenyl group on the oxazole (target) provides dual ether linkages, improving solubility over purely aromatic substituents (e.g., benzyl in ). The 5-amino group on the triazole distinguishes it from analogs with non-polar groups (e.g., cyclopropyl in ), enabling hydrogen bonding.
Amide Modifications : The 4-methoxyphenylmethyl amide in the target compound balances hydrophobicity and polarity, contrasting with chlorophenyl (electron-withdrawing, ) or ethylphenyl (hydrophobic, ) variants.
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely requires multi-step protocols, including click chemistry for triazole formation (as seen in ) and oxazole ring construction via cyclization (similar to ).
- Biological Relevance : While specific activity data for the target compound are unavailable, structurally related analogs exhibit antimicrobial, anticancer, and enzyme inhibitory activities . For instance:
- Crystallographic Insights : Tools like SHELXL () and WinGX () are critical for resolving conformational details, particularly the spatial arrangement of the oxazolylmethyl group.
Biological Activity
The compound 5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1261007-58-2) is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of immunology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
The molecular formula of the compound is with a molecular weight of 482.49 g/mol. The structure features a triazole ring, an oxazole moiety, and various aromatic substituents which contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including our compound of interest. In particular, it has shown promising activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/ml) against Bacteria | MIC (µg/ml) against Fungi |
|---|---|---|
| 5-Amino Compound | 1.6 (S. aureus) | 1.6 (C. albicans) |
| Reference Drug (Ampicillin) | 0.8 (E. coli) | 0.8 (A. niger) |
These results indicate that the compound exhibits significant antimicrobial effects comparable to established antibiotics, suggesting potential use in treating infections caused by resistant strains.
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory effects. A study indicated that it could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA), suggesting a potential role as an immunosuppressive agent.
Case Study: Immunosuppressive Action
In vivo studies demonstrated that the compound significantly reduced carrageenan-induced foot pad edema in mice, indicating its anti-inflammatory properties. The mechanism appears to involve modulation of cytokine production and T-cell activation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cytokine Modulation : The compound has been shown to upregulate pro-inflammatory cytokines while downregulating anti-inflammatory signals such as IL-10.
- Cell Apoptosis : In Jurkat cell lines, the compound increased the expression of caspases and NF-kB1, suggesting a pro-apoptotic effect which may contribute to its immunosuppressive action.
Q & A
Q. Can computational chemistry predict this compound’s interactions with non-biological systems (e.g., materials science)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
